

# M35 Versus Endogenous Galanin in Neuropathic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Galanin Receptor Ligand M35 |           |
| Cat. No.:            | B8249358                    | Get Quote |

For researchers, scientists, and drug development professionals, understanding the nuanced roles of endogenous neuropeptides and their synthetic analogs is critical in the pursuit of novel analogsics. This guide provides a detailed comparison of the endogenous neuropeptide galanin and the synthetic chimeric peptide M35 in the context of neuropathic pain models, supported by experimental data and detailed methodologies.

Galanin, a widely distributed neuropeptide in the central and peripheral nervous systems, has emerged as a significant modulator of nociceptive signaling, particularly in the context of nerve injury.[1][2] Its expression is dramatically upregulated in dorsal root ganglion (DRG) neurons following peripheral nerve damage, suggesting an active role in the response to neuropathic insults.[2][3] However, the effects of galanin are complex, exhibiting both pro- and antinociceptive properties that are dependent on the receptor subtype activated, the dose administered, and the underlying pain state.[1][4]

M35, a chimeric peptide composed of galanin(1-13) and bradykinin(2-9), was initially developed as a high-affinity galanin receptor antagonist.[5][6] It has been instrumental in elucidating the physiological functions of the endogenous galanin system.[7] However, subsequent research has revealed that M35 can also exert agonist-like effects, adding a layer of complexity to its pharmacological profile.[5][8] This guide will dissect the available evidence to provide a clear comparison between the actions of endogenous galanin and the effects of the pharmacological tool M35 in preclinical models of neuropathic pain.

# **Comparative Efficacy and Receptor Engagement**







The dual nature of galanin's function in pain modulation is primarily attributed to its interaction with two key receptor subtypes: GalR1 and GalR2.[9] Generally, GalR1 activation is associated with anti-nociceptive (pain-relieving) effects, while GalR2 activation is linked to pro-nociceptive (pain-promoting) outcomes, particularly in naïve animals or at low galanin concentrations.[10] [11] In neuropathic pain states, the upregulation of galanin and its receptors leads to a dynamic interplay that ultimately shapes the pain phenotype.

M35 exhibits high affinity for both GalR1 and GalR2, acting as a potent tool to probe the galaninergic system.[12] Its functional effects, however, can vary from antagonism to partial agonism depending on the experimental context and the presence of endogenous galanin.[5]

Table 1: Quantitative Comparison of M35 and Endogenous Galanin Effects in Neuropathic Pain Models



| Parameter                              | Endogenou<br>s Galanin                                                             | M35                                                                                    | Neuropathi<br>c Pain<br>Model           | Key<br>Findings                                                                                                                                                                                                                                        | Reference |
|----------------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Effect on<br>Mechanical<br>Allodynia   | Anti-allodynic<br>(via GalR1)                                                      | Can induce<br>allodynia in<br>non-allodynic<br>rats; no effect<br>in allodynic<br>rats | Sciatic Nerve<br>Constriction<br>Injury | Intrathecal galanin dose- dependently increases mechanical threshold in allodynic rats. Intrathecal M35 induces a significant mechanical allodynic state in non- allodynic rats, suggesting it blocks a tonic inhibitory effect of endogenous galanin. | [7]       |
| Receptor<br>Binding<br>Affinity (Ki)   | N/A                                                                                | GalR1: 0.11<br>nM (human);<br>GalR2: 2.0<br>nM (human)                                 | In vitro<br>binding<br>assays           | M35 displays high affinity for both GalR1 and GalR2, with a preference for GalR1.                                                                                                                                                                      | [12]      |
| Effect on<br>Nociceptive<br>Thresholds | Biphasic: Low<br>doses can be<br>pro-<br>nociceptive<br>(via GalR2),<br>high doses | Potentiates<br>flexor reflex<br>facilitation<br>(antagonist<br>action)                 | Flexor Reflex<br>Model                  | M35 potentiates the facilitation of the flexor reflex, indicating it                                                                                                                                                                                   | [1]       |



|                      | are anti-<br>nociceptive<br>(via GaIR1) |                                                                          |                                           | blocks an inhibitory galaninergic tone. |     |
|----------------------|-----------------------------------------|--------------------------------------------------------------------------|-------------------------------------------|-----------------------------------------|-----|
| Neurite<br>Outgrowth | Promotes<br>neurite<br>outgrowth        | Agonistic effect in the absence of galanin; antagonistic in its presence | Cultured<br>Adult Mouse<br>DRG<br>Neurons | masked in the presence of galanin.      | [5] |

## **Signaling Pathways and Mechanisms of Action**

The differential effects of galanin are rooted in the distinct signaling cascades initiated by GalR1 and GalR2 activation. Understanding these pathways is crucial for the rational design of galanin-based therapeutics.

- GalR1 Signaling: As a Gi/o-coupled receptor, GalR1 activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (e.g., activation of G-protein-coupled inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to its anti-nociceptive effects.
- GalR2 Signaling: In contrast, GalR2 is coupled to Gq/11 and Gi/o proteins. Its activation can stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[13] This pathway is generally associated with neuronal excitation and pronociceptive actions.[4]

The action of M35 is to competitively bind to these receptors, and depending on the cellular context, either block the binding of endogenous galanin (antagonism) or weakly activate the



receptor itself (partial agonism).



Click to download full resolution via product page



## **Experimental Protocols**

The following sections detail the methodologies employed in key studies to investigate the roles of M35 and endogenous galanin in neuropathic pain.

Animal Models of Neuropathic Pain

A commonly used model is the sciatic nerve constriction injury model.

- Procedure: Under anesthesia, the common sciatic nerve of a rat is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve. This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) in the ipsilateral hind paw.
- Assessment of Pain Behavior:
  - Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.
  - Thermal Hyperalgesia: Assessed using a plantar test device. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

#### **Drug Administration**

• Intrathecal (i.t.) Injection: For spinal delivery of compounds, a catheter is implanted into the subarachnoid space at the lumbar level of the spinal cord. This allows for the direct administration of galanin, M35, or vehicle to the site of action in the dorsal horn.





Click to download full resolution via product page

## Conclusion

### Validation & Comparative





The comparison between endogenous galanin and the synthetic peptide M35 in neuropathic pain models reveals a complex and context-dependent interplay. Endogenous galanin, through its upregulation after nerve injury, appears to play a predominantly inhibitory role in established neuropathic pain, mediated by GalR1.[1][14] This is supported by the observation that blocking this endogenous tone with M35 can induce a pain-like state in non-allodynic animals.[7]

However, the dualistic nature of galanin signaling, with GalR2 activation leading to pronociceptive effects, highlights the challenges in developing galanin-based therapies.[10][11] M35, while a valuable experimental tool, also demonstrates a complex pharmacology with both antagonist and partial agonist properties.[5] Its utility lies in its ability to probe the function of the endogenous galanin system, but its own intrinsic activity must be considered when interpreting results.

For drug development professionals, the key takeaway is that selective targeting of GalR1 may offer a promising therapeutic strategy for neuropathic pain. The development of pure GalR1 agonists, devoid of GalR2 activity, could harness the anti-nociceptive potential of the galanin system while avoiding the pro-nociceptive effects. The studies utilizing M35 have been instrumental in paving the way for this more targeted approach to treating a debilitating chronic pain condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Exogenous Galanin on Neuropathic Pain State and Change of Galanin and Its Receptors in DRG and SDH after Sciatic Nerve-Pinch Injury in Rat | PLOS One [journals.plos.org]
- 3. Effects of Exogenous Galanin on Neuropathic Pain State and Change of Galanin and Its Receptors in DRG and SDH after Sciatic Nerve-Pinch Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]



- 4. mdpi.com [mdpi.com]
- 5. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Effect of intrathecal galanin and its putative antagonist M35 on pain behavior in a neuropathic pain model PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 14. Galanin plays a role in antinociception via binding to galanin receptors in the nucleus accumbens of rats with neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [M35 Versus Endogenous Galanin in Neuropathic Pain: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8249358#m35-versus-endogenous-galanin-in-neuropathic-pain-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com